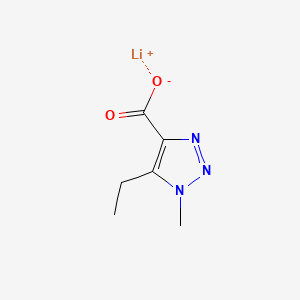![molecular formula C14H18N6O4 B13574596 3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13574596.png)
3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione is a complex organic compound that features both azido and amino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione typically involves multiple steps, starting with the preparation of the azido precursor. One common method involves the nucleophilic substitution of a halogenated precursor with sodium azide to introduce the azido group. This is followed by the coupling of the azido intermediate with a suitable amine under controlled conditions to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, hydrogen gas, and various metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the azido group typically yields the corresponding amine, while oxidation can produce nitro derivatives .
Aplicaciones Científicas De Investigación
3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione has a wide range of applications in scientific research:
Biology: The compound can be used to label biomolecules for imaging and tracking studies due to its azido group, which can undergo bioorthogonal reactions.
Mecanismo De Acción
The mechanism of action of 3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is particularly useful in bioconjugation and labeling studies .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azido-functionalized amino acids and peptides, such as:
- 2-azidoalanine
- 4-azidobutyric acid
- 6-azidohexanoic acid
Uniqueness
What sets 3-{3-[(5-azidopentyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione apart is its combination of azido and amino groups within a single molecule, providing unique reactivity and versatility in various chemical and biological applications. Its ability to undergo click chemistry reactions with high efficiency and selectivity makes it a valuable tool in research and industrial applications .
Propiedades
Fórmula molecular |
C14H18N6O4 |
|---|---|
Peso molecular |
334.33 g/mol |
Nombre IUPAC |
3-[3-(5-azidopentylamino)-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H18N6O4/c15-19-17-7-3-1-2-6-16-9-8-12(22)20(14(9)24)10-4-5-11(21)18-13(10)23/h8,10,16H,1-7H2,(H,18,21,23) |
Clave InChI |
HJMXXEVTBDBQGI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NCCCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13574513.png)

![3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine](/img/structure/B13574520.png)





![[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride](/img/structure/B13574560.png)


![Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans](/img/structure/B13574585.png)


